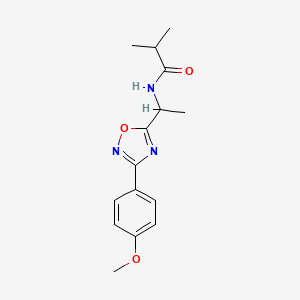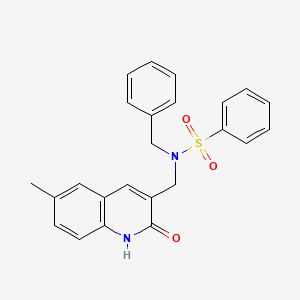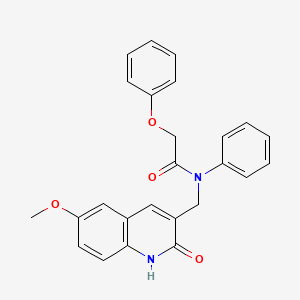
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide, also known as HMQP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. HMQP is a quinoline derivative that has been synthesized using various methods. In
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, antiviral, and antifungal activities. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This makes N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide is not fully understood. However, it has been suggested that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide inhibits the activity of topoisomerase II by binding to its active site. This results in the formation of a stable complex between N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide and topoisomerase II, which prevents the enzyme from carrying out its function.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has been reported to have antiviral and antifungal activities.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer activity. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide. One area of interest is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide-based anticancer drugs. Researchers are also investigating the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide as an antiviral and antifungal agent. In addition, there is ongoing research on the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide and its potential toxicity and side effects.
Synthesis Methods
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide can be synthesized using various methods, including the reaction of 3-hydroxy-2-methylquinoline with 2-chloro-N-(phenylmethyl)acetamide and phenol in the presence of a base. Another method involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-(2-bromoethyl)phenylacetamide and phenol in the presence of a base. The yield of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide using these methods is reported to be around 50-60%.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-12-13-23-18(15-22)14-19(25(29)26-23)16-27(20-8-4-2-5-9-20)24(28)17-31-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFJORTPVTTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


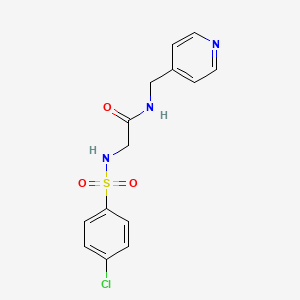

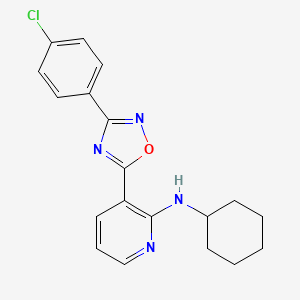
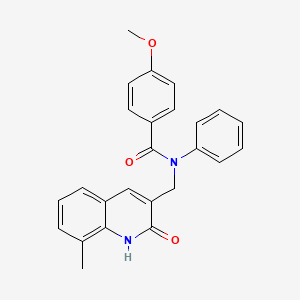
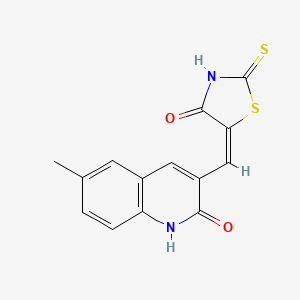


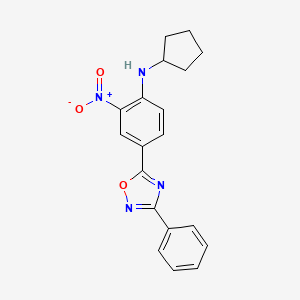
![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)

